![molecular formula C12H21BO4 B2645007 trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester CAS No. 2135443-03-5](/img/structure/B2645007.png)
trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester
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Description
Synthesis Analysis
Pinacol boronic esters, such as trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .Chemical Reactions Analysis
Trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is commonly used in Suzuki-Miyaura cross-coupling . This reaction is a key step to synthesize various compounds . Additionally, a radical approach has been reported for catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
- Organic Synthesis and Building Block Description: trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester is a synthetic organic compound with the molecular formula C₁₂H₂₁BO₄ . Applications: Suzuki-Miyaura Coupling: trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester participates in palladium-catalyzed Suzuki-Miyaura couplings. This reaction forms new carbon-carbon bonds between the vinyl group and organic halides (RX) :R−X+boronic ester+Pd(0) catalyst→R−CH=CH−COOCH2CH3+B(OC(CH3)2)2+byproductsR-X + \text{boronic ester} + \text{Pd(0) catalyst} \rightarrow R-CH=CH-COOCH_2CH_3 + B(OC(CH_3)_2)_2 + \text{byproducts} R−X+boronic ester+Pd(0) catalyst→R−CH=CH−COOCH2CH3+B(OC(CH3)2)2+byproducts
- Context : While not directly related to the compound, it’s worth noting that scientific collaborations occur globally. For instance, the Respiratory Medicine Department of Peking University Third Hospital (PUTH) signed an agreement on scientific research and clinical application of immunotherapy with The Czech Sotio Medical Research HRBP .
Immunotherapy Research
properties
IUPAC Name |
ethyl (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO4/c1-6-15-10(14)8-7-9(8)13-16-11(2,3)12(4,5)17-13/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORUCVESAXSRS-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Ethoxycarbonyl-1-boronic acid pinacol ester |
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